Hydrogen-Bond Donor Capacity Differentiates Target Compound from the 6-Methyl Analog (CAS 877801-48-4)
The target compound possesses a 6-hydroxy group that provides one hydrogen-bond donor (HBD = 1), whereas the closest benzylpiperidine-coumarin analog, 4-[(4-benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one (CAS 877801-48-4), lacks this hydroxyl substituent (HBD = 0) [1] . This single functional group difference increases the topological polar surface area from approximately 38.8 Ų (6-methyl analog) to 49.8 Ų (target compound) and adds one hydrogen-bond acceptor (HBA = 4 vs. 3) [1] .
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 4; TPSA = 49.8 Ų; MW = 363.4 g/mol; XLogP3 = 4 [1] |
| Comparator Or Baseline | 4-[(4-Benzylpiperidin-1-yl)methyl]-6-methyl-2H-chromen-2-one (CAS 877801-48-4): HBD = 0; HBA = 3; TPSA ≈ 38.8 Ų; MW = 347.5 g/mol |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +11 Ų |
| Conditions | Computed physicochemical properties from PubChem (target) and ChemSpider (comparator) using standard in silico prediction algorithms |
Why This Matters
The additional hydrogen-bond donor on the target compound enables intermolecular interactions with biological targets (e.g., enzyme active site residues) and solvents that are sterically and electronically inaccessible to the 6-methyl analog, directly impacting binding pose, selectivity, and solubility—key criteria for selecting a screening compound with broader interaction potential.
- [1] PubChem Compound Summary CID 1806178. 4-[(4-Benzylpiperidin-1-yl)methyl]-6-hydroxy-7-methyl-2H-chromen-2-one. Computed Properties section. National Center for Biotechnology Information. View Source
